Cas no 701640-04-2 (3-fluoro-4-methoxybenzamide)
3-fluoro-4-methoxybenzamide Chemical and Physical Properties
Names and Identifiers
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- 3-fluoro-4-methoxybenzamide
- (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid
- 3-FLUORO-4-(METHYLCARBAMOYL)BENZENEBORONIC ACID
- SureCN245377
- 3'-fluoro-4'-(methyloxy)-4-biphenylcarbaldehyde
- 3-fluoro-4-methoxy-benzamide
- CTK5F3634
- AC1Q40JN
- 3'-fluoro-4'-methoxybiphenyl-4-carbaldehyde
- N-Methyl 4-borono-2-fluorobenzamide
- 3-Fluoro-4-(methylcarbamoyl)phenylboronic acid
- 3-fluoro-4-(methyloxy)benzamide
- ACMC-209pz8
- XPCORVLHOWHHBW-UHFFFAOYSA-N
- CHEMBL4218838
- 701640-04-2
- JS-4252
- AKOS008040413
- EN300-58962
- DB-348178
- MFCD06660163
- SCHEMBL1477740
- BDB64004
- Z87615059
- BDBM50455083
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- MDL: MFCD06660163
- Inchi: 1S/C8H8FNO2/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H2,10,11)
- InChI Key: XPCORVLHOWHHBW-UHFFFAOYSA-N
- SMILES: FC1C=C(C(N)=O)C=CC=1OC
Computed Properties
- Exact Mass: 169.05390666g/mol
- Monoisotopic Mass: 169.05390666g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 52.3Ų
3-fluoro-4-methoxybenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F600460-50mg |
3-Fluoro-4-methoxybenzamide |
701640-04-2 | 50mg |
$ 70.00 | 2022-06-04 | ||
| TRC | F600460-100mg |
3-Fluoro-4-methoxybenzamide |
701640-04-2 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | F600460-500mg |
3-Fluoro-4-methoxybenzamide |
701640-04-2 | 500mg |
$ 340.00 | 2022-06-04 | ||
| Apollo Scientific | PC302054-1g |
3-Fluoro-4-methoxybenzamide |
701640-04-2 | 97% | 1g |
£42.00 | 2023-09-01 | |
| Apollo Scientific | PC302054-5g |
3-Fluoro-4-methoxybenzamide |
701640-04-2 | 97% | 5g |
£55.00 | 2023-09-01 | |
| Apollo Scientific | PC302054-25g |
3-Fluoro-4-methoxybenzamide |
701640-04-2 | 97% | 25g |
£154.00 | 2023-09-01 | |
| eNovation Chemicals LLC | Y1247629-1g |
3-FLUORO-4-METHOXYBENZAMIDE |
701640-04-2 | 98% | 1g |
$150 | 2023-09-01 | |
| eNovation Chemicals LLC | Y1247629-5g |
3-FLUORO-4-METHOXYBENZAMIDE |
701640-04-2 | 98% | 5g |
$135 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1247629-25g |
3-FLUORO-4-METHOXYBENZAMIDE |
701640-04-2 | 98% | 25g |
$415 | 2023-09-01 | |
| abcr | AB403883-5 g |
3-Fluoro-4-methoxybenzamide |
701640-04-2 | 5g |
€137.90 | 2023-04-25 |
3-fluoro-4-methoxybenzamide Suppliers
3-fluoro-4-methoxybenzamide Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 3-fluoro-4-methoxybenzamide
Professional Introduction to 3-Fluoro-4-Methoxybenzamide (CAS No: 701640-04-2)
3-Fluoro-4-methoxybenzamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. With the CAS number 701640-04-2, this compound represents a crucial intermediate in the synthesis of various bioactive molecules. Its unique structural features, characterized by a benzamide core substituted with a fluoro and methoxy group, make it a versatile building block for drug discovery and development.
The benzamide functional group in 3-fluoro-4-methoxybenzamide is well-known for its role in enhancing the bioavailability and metabolic stability of pharmaceutical agents. This property has led to its extensive use in the design of small-molecule inhibitors and modulators. The presence of both fluoro and methoxy substituents further modulates the electronic and steric properties of the molecule, allowing for fine-tuning of its pharmacological profile.
In recent years, there has been a surge in research focused on fluorinated aromatic compounds due to their improved binding affinity and selectivity. Studies have demonstrated that the introduction of a fluorine atom can significantly alter the pharmacokinetic properties of a drug, often leading to enhanced efficacy and reduced side effects. The methoxy group, on the other hand, contributes to hydrophobic interactions and can influence the solubility and permeability of the compound.
One of the most compelling aspects of 3-fluoro-4-methoxybenzamide is its potential application in the development of targeted therapies. Researchers have leveraged this compound to create novel inhibitors for various enzymes and receptors involved in critical biological pathways. For instance, studies have shown promising results in using derivatives of 3-fluoro-4-methoxybenzamide to modulate enzymes associated with inflammatory responses and metabolic disorders.
The synthesis of 3-fluoro-4-methoxybenzamide involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques are essential for ensuring that the final product meets the stringent requirements of pharmaceutical applications.
The pharmacological evaluation of 3-fluoro-4-methoxybenzamide has revealed several intriguing properties. Preclinical studies have indicated that this compound exhibits moderate potency against specific biological targets, making it a valuable candidate for further development. Additionally, its favorable pharmacokinetic profile suggests that it could be suitable for oral administration, which would enhance patient compliance.
In conclusion, 3-fluoro-4-methoxybenzamide (CAS No: 701640-04-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural attributes and versatile applications make it an indispensable tool for researchers striving to develop innovative therapeutic agents. As our understanding of drug design continues to evolve, compounds like this will play an increasingly pivotal role in addressing complex medical challenges.
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